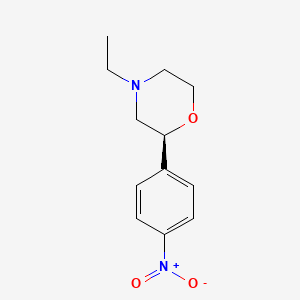
2-(Hydrazinylmethylideneamino)acetic acid;2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinylmethylideneamino)acetic acid and 2-hydroxybenzoic acid are two distinct chemical compounds. 2-(Hydrazinylmethylideneamino)acetic acid is a hydrazone derivative, while 2-hydroxybenzoic acid, commonly known as salicylic acid, is a well-known aromatic carboxylic acid. Both compounds have unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- 2-(Hydrazinylmethylideneamino)acetic acid:
- This compound can be synthesized through the reaction of glyoxylic acid with hydrazine hydrate under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires heating to facilitate the formation of the hydrazone derivative .
- 2-hydroxybenzoic acid:
- 2-(Hydrazinylmethylideneamino)acetic acid:
- Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as laboratory methods, with optimization for large-scale production.
- 2-hydroxybenzoic acid:
Chemical Reactions Analysis
Types of Reactions:
- 2-(Hydrazinylmethylideneamino)acetic acid:
- This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
- 2-hydroxybenzoic acid:
- 2-hydroxybenzoic acid undergoes esterification, acetylation, and decarboxylation reactions. Common reagents include acetic anhydride for acetylation and sulfuric acid as a catalyst .
- 2-(Hydrazinylmethylideneamino)acetic acid:
- 2-hydroxybenzoic acid:
Scientific Research Applications
- 2-(Hydrazinylmethylideneamino)acetic acid:
- This compound is used in medicinal chemistry for the synthesis of hydrazone derivatives with potential antimicrobial and anticancer activities . It is also used in the development of new materials with specific properties.
- 2-hydroxybenzoic acid:
- 2-hydroxybenzoic acid is widely used in pharmaceuticals, particularly in the production of aspirin. It also has applications in cosmetics as an exfoliant and in the food industry as a preservative .
Mechanism of Action
- 2-(Hydrazinylmethylideneamino)acetic acid:
- The mechanism of action involves the formation of hydrazone derivatives that can interact with biological targets such as enzymes and receptors. These interactions can lead to antimicrobial and anticancer effects .
- 2-hydroxybenzoic acid:
Comparison with Similar Compounds
- 2-(Hydrazinylmethylideneamino)acetic acid:
- Similar compounds include other hydrazone derivatives such as hydrazinylmethylideneaminobenzene and hydrazinylmethylideneaminopyridine. These compounds share similar synthetic routes and biological activities but differ in their specific interactions and applications .
- 2-hydroxybenzoic acid:
- Similar compounds include other hydroxybenzoic acids such as p-hydroxybenzoic acid, protocatechuic acid, and gentisic acid. These compounds share similar chemical structures and biological activities but differ in their specific applications and properties .
Properties
CAS No. |
923060-84-8 |
|---|---|
Molecular Formula |
C10H13N3O5 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-(hydrazinylmethylideneamino)acetic acid;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C3H7N3O2/c8-6-4-2-1-3-5(6)7(9)10;4-6-2-5-1-3(7)8/h1-4,8H,(H,9,10);2H,1,4H2,(H,5,6)(H,7,8) |
InChI Key |
DPJGJYNDERWTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(C(=O)O)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)
![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)
![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)

![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)


![1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14187250.png)
![(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14187259.png)
